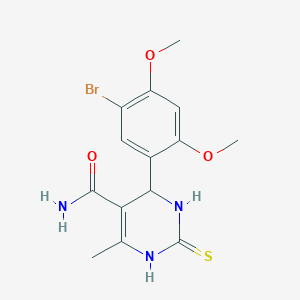
4-(5-BROMO-2,4-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-BROMO-2,4-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated aromatic ring, methoxy groups, and a tetrahydropyrimidine core. The presence of these functional groups makes it a versatile molecule for chemical reactions and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-BROMO-2,4-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Ethanone Derivative: Conversion of the brominated compound to 1-(5-bromo-2,4-dimethoxyphenyl)ethan-1-one.
Cyclization: The ethanone derivative undergoes cyclization with appropriate reagents to form the tetrahydropyrimidine core.
Functionalization: Introduction of the sulfanylidene and carboxamide groups to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-(5-BROMO-2,4-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the aromatic ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the aromatic ring .
科学研究应用
4-(5-BROMO-2,4-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE has several applications in scientific research:
作用机制
The mechanism of action of 4-(5-BROMO-2,4-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 5-Bromo-2,4-dimethoxyphenylboronic acid
- 1-(5-Bromo-2,4-dimethoxyphenyl)ethan-1-one
- 2-(5-Bromo-2,4-dimethoxyphenyl)-1,3-benzothiazole
Uniqueness
4-(5-BROMO-2,4-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .
属性
分子式 |
C14H16BrN3O3S |
|---|---|
分子量 |
386.27 g/mol |
IUPAC 名称 |
4-(5-bromo-2,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C14H16BrN3O3S/c1-6-11(13(16)19)12(18-14(22)17-6)7-4-8(15)10(21-3)5-9(7)20-2/h4-5,12H,1-3H3,(H2,16,19)(H2,17,18,22) |
InChI 键 |
SCPNHOBBQMOKEU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2OC)OC)Br)C(=O)N |
规范 SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2OC)OC)Br)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]amino]propanenitrile](/img/structure/B327071.png)
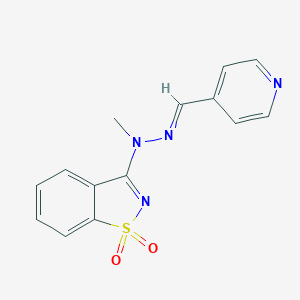
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-2-methoxyanilino]ethyl 4-nitrobenzoate](/img/structure/B327073.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-methylbenzoate](/img/structure/B327074.png)
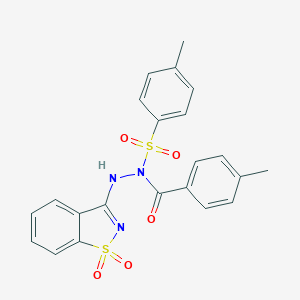
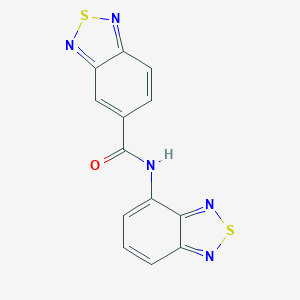
![methyl 4-({2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoate](/img/structure/B327077.png)
![3-{1-[3-nitro-4-(1-pyrrolidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(4-phenyl-1-piperazinyl)carbonyl]acrylonitrile](/img/structure/B327079.png)
![2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(2-thienylmethyl)acrylamide](/img/structure/B327083.png)
![2-cyano-N-(4-fluorophenyl)-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide](/img/structure/B327085.png)
![2-{2-nitro-4,6-dimethylphenoxy}-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B327086.png)
![2-{2-nitro-4,6-dimethylphenoxy}-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B327087.png)
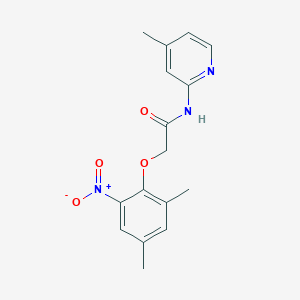
![3-cyclopentyl-5-{[1-(3-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B327091.png)
